

JTK-853: A Technical Guide for Researchers

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An In-depth Analysis of the Non-Nucleoside HCV Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and pharmacological profile of **JTK-853**, a potent, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.

Core Chemical and Physical Properties

JTK-853 is a novel piperazine derivative with a complex molecular structure.[1] Its key identifiers and physicochemical properties are summarized below.



Property	Value	
IUPAC Name	(2R)-4-(5-cyclopropyl-[2][3]thiazolo[4,5-d]pyrimidin-2-yl)-N-[[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]-1-[4-(trifluoromethyl)phenyl]sulfonylpiperazine-2-carboxamide	
Molecular Formula	C28H23F7N6O4S2	
Molecular Weight	704.64 g/mol	
CAS Number	954389-09-4	
SMILES	c1cc(c(cc1CNC(=O)[C@H]2CN(CCN2S(=O) (=O)c3ccc(cc3)C(F) (F)F)c4nc5c(cnc(C6CC6)n5)s4)F)OC(F)(F)F	
InChI Key	JQLOVYLALGSISI-HXUWFJFHSA-N	

Mechanism of Action and Antiviral Activity

JTK-853 is a direct-acting antiviral agent that specifically targets the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[1]

Inhibition of HCV NS5B Polymerase

JTK-853 is a non-nucleoside inhibitor that binds to an allosteric site on the NS5B polymerase known as the "palm I" site.[1][4] This binding induces a conformational change in the enzyme, thereby inhibiting its catalytic activity. Structural analyses have revealed that **JTK-853**'s interaction with the palm site and the β -hairpin region of the polymerase is distinct from that of other palm site inhibitors.[1][4]

In Vitro Antiviral Potency

JTK-853 has demonstrated potent antiviral activity against HCV genotypes 1a and 1b in preclinical studies. Its efficacy is summarized in the tables below.

Table 2.1: In Vitro Inhibitory Activity against HCV NS5B Polymerase (IC50)



HCV Genotype/Strain	IC ₅₀ (μM)
1b (Con1)	0.00832
1b (BK)	0.0178
1a (H77)	0.0173
2	>10
3	0.277
4	0.214

Table 2.2: Antiviral Activity in HCV Replicon Cells (EC50)

HCV Genotype/Strain	EC ₅₀ (μM)
1a (H77)	0.38
1b (Con1)	0.035

Data sourced from preclinical characterization studies.[1][5]

Resistance Profile

In vitro studies have shown that **JTK-853** has a high genetic barrier to resistance.[5][6] Colony formation assays revealed significantly fewer resistant colonies for **JTK-853** compared to other direct-acting antivirals.[5] Known resistance-associated substitutions are located in the palm site region of the NS5B polymerase, including C316Y, M414T, Y448H/C, Y452H, and L466V.[1] [4]

Pharmacokinetics and Metabolism

Clinical studies in healthy subjects have characterized the pharmacokinetic profile of JTK-853.

Absorption, Distribution, Metabolism, and Excretion (ADME)

• Absorption: **JTK-853** is orally bioavailable and is absorbed relatively rapidly.



- Metabolism: JTK-853 is metabolized in the liver, primarily by the cytochrome P450 enzyme
 CYP3A4, to an active metabolite known as M2.[7][8]
- Elimination: Information on the precise routes and rates of elimination for both **JTK-853** and its active metabolite M2 is not extensively detailed in the available literature.

Summary of Pharmacokinetic Parameters

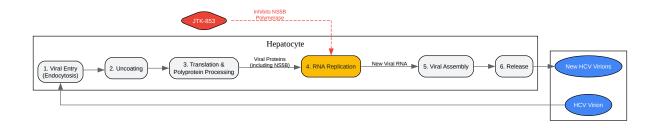
While a comprehensive tabular summary is not available in a single public source, clinical trial data indicate the following pharmacokinetic characteristics:

- Single Ascending Dose (SAD) Studies: Plasma concentrations of JTK-853 and its active
 metabolite M2 increase with ascending single oral doses.[7] The time to reach maximum
 plasma concentration (Tmax), the maximum plasma concentration (Cmax), the area under
 the concentration-time curve (AUC), and the elimination half-life (t1/2) have been
 characterized in these studies.[9]
- Multiple Ascending Dose (MAD) Studies: Steady-state concentrations are achieved with multiple dosing.
- Food Effect: The administration of **JTK-853** with food can affect its absorption.
- Drug Interactions: Co-administration with potent CYP3A4 inhibitors, such as ketoconazole, can significantly increase the plasma exposure of **JTK-853** and its active metabolite M2.

Signaling Pathway Interactions Primary Mechanism: HCV Replication Cycle Inhibition

The primary and direct mechanism of action of **JTK-853** is the inhibition of the HCV NS5B polymerase, which is a critical step in the viral replication cycle. The following diagram illustrates the HCV life cycle and the point of intervention for **JTK-853**.





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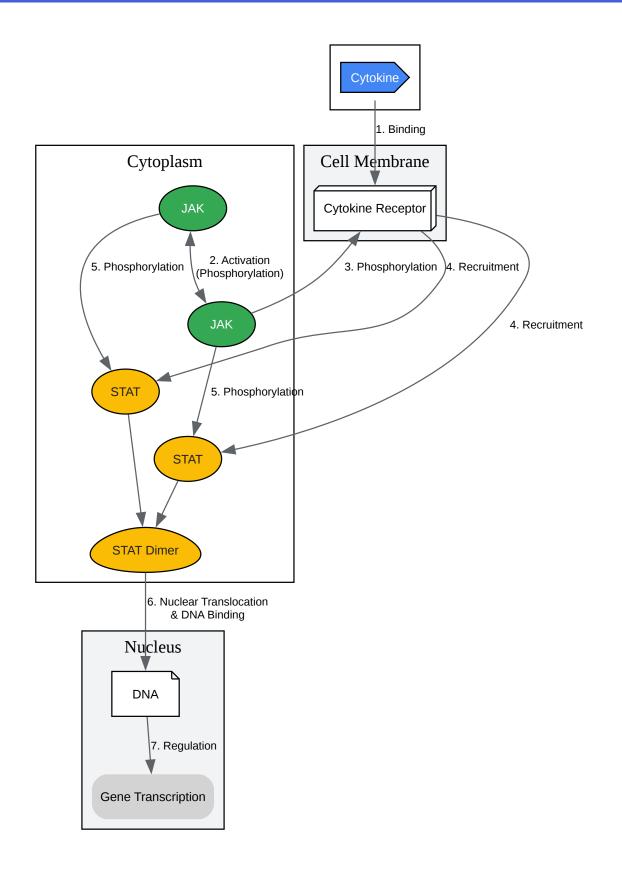
Figure 1. The HCV Life Cycle and the Mechanism of Action of JTK-853.

Indirect Interaction with the JAK/STAT Signaling Pathway

While there is no direct evidence to suggest that **JTK-853** modulates the JAK/STAT signaling pathway, an indirect relationship exists through its anti-HCV activity. The HCV core protein has been shown to directly interact with and activate Signal Transducer and Activator of Transcription 3 (STAT3), a key component of the JAK/STAT pathway.[2][3][10] This activation of STAT3 by the HCV core protein is implicated in HCV-mediated cellular transformation and pathogenesis.[2][3][10] By inhibiting HCV replication and thus reducing the viral load, including the expression of the HCV core protein, **JTK-853** can be inferred to indirectly mitigate the downstream effects of HCV on cellular signaling pathways like JAK/STAT.

The following diagram provides a general overview of the canonical JAK/STAT signaling pathway.





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Figure 2. A Generalized Overview of the JAK/STAT Signaling Pathway.



Experimental Protocols HCV Replicon Assay

This protocol describes a method to determine the in vitro antiviral activity of JTK-853.

- Cell Culture: Huh-7.5 cells harboring an HCV replicon (e.g., genotype 1a or 1b) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.
- Compound Preparation: JTK-853 is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.
- Assay Procedure:
 - Replicon-containing cells are seeded into 96-well plates and incubated.
 - The cells are then treated with varying concentrations of JTK-853 (final DMSO concentration is typically kept below 0.5%).
 - The plates are incubated for 48-72 hours.
- Quantification of HCV Replication:
 - For replicons containing a reporter gene (e.g., luciferase), cell lysates are collected, and luciferase activity is measured using a luminometer.
 - Alternatively, total cellular RNA can be extracted, and HCV RNA levels quantified by realtime RT-PCR.
- Data Analysis: The 50% effective concentration (EC₅₀) is calculated by plotting the
 percentage of inhibition of HCV replication against the log of the JTK-853 concentration and
 fitting the data to a sigmoidal dose-response curve.

CYP3A4-Mediated Metabolism Study

This protocol outlines a general method to assess the metabolism of JTK-853 by CYP3A4.

Foundational & Exploratory

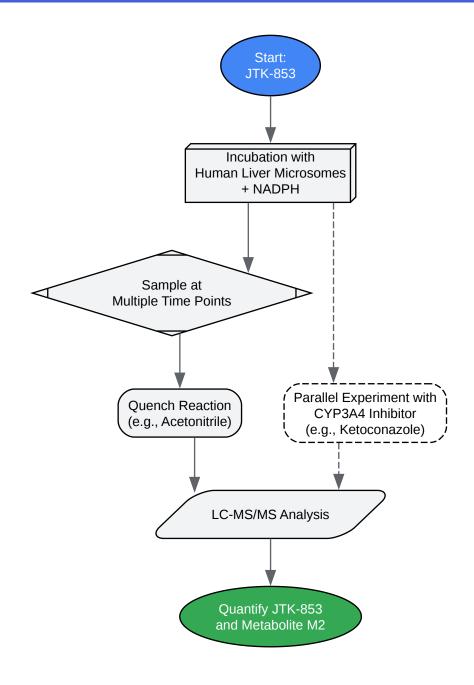




- Incubation: JTK-853 is incubated with human liver microsomes or recombinant human
 CYP3A4 enzymes in the presence of an NADPH-generating system.
- Time Points: Aliquots of the reaction mixture are taken at various time points.
- Reaction Termination: The reaction is stopped by the addition of a quenching solvent (e.g., acetonitrile).
- Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the parent compound (JTK-853) and its metabolites (e.g., M2).
- Inhibition Studies: To confirm the role of CYP3A4, the experiment is repeated in the presence
 of a specific CYP3A4 inhibitor, such as ketoconazole, and the reduction in metabolite
 formation is measured.

The following diagram illustrates the experimental workflow for a CYP3A4 metabolism study.





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